molecular formula C21H22N2O4S2 B2591885 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline CAS No. 2034467-70-2

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline

Cat. No.: B2591885
CAS No.: 2034467-70-2
M. Wt: 430.54
InChI Key: MSVRIEMMLQGNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and benzylsulfonyl groups

Biochemical Analysis

Biochemical Properties

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in the sulfonylation process, thereby affecting the overall metabolic activities within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its effectiveness in biochemical assays. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell . Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and can bind to various proteins within the cell . Its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the piperidine ring and subsequent sulfonylation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of partially or fully reduced quinoline derivatives .

Scientific Research Applications

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)quinoline
  • 8-((4-(Ethylsulfonyl)piperidin-1-yl)sulfonyl)quinoline
  • 8-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)quinoline

Uniqueness

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline is unique due to the presence of the benzylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity .

Biological Activity

Overview

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound characterized by its quinoline core structure, which is substituted with a piperidine ring and benzylsulfonyl groups. This unique configuration suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Receptor Interaction : Compounds containing piperidine rings typically interact with various receptors, influencing multiple biological pathways. This interaction may lead to effects such as modulation of neurotransmitter systems, which are critical in conditions like depression and anxiety.
  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect sulfonylation processes, thereby altering cellular metabolism and signaling pathways.

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. The presence of the piperidine moiety in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating gene expression related to cell growth and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to exhibit inhibitory effects against a range of bacteria and fungi. For example, related compounds have demonstrated effective fungicidal activity against Sclerotinia sclerotiorum, outperforming standard antifungal agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular structure. The piperidine ring contributes to the compound's absorption and distribution characteristics. Understanding its pharmacokinetics is crucial for determining appropriate dosing regimens and potential side effects in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, providing insights into their potential applications:

  • Anticancer Studies : A study evaluating a series of piperidine-substituted quinolines found that certain derivatives exhibited IC50 values below 20 µM against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Activity : Another investigation into quinoline sulfonamides revealed that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial action .
  • Biochemical Pathway Modulation : Research has demonstrated that quinoline-based compounds can influence key signaling pathways involved in inflammation and cancer progression, highlighting their role as potential therapeutic agents .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
8-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)quinolineStructureModerate anticancer activity
8-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)quinolineStructureEffective against specific fungal strains
8-((4-(Ethylsulfonyl)piperidin-1-yl)sulfonyl)quinolineStructureExhibits antibacterial properties

Properties

IUPAC Name

8-(4-benzylsulfonylpiperidin-1-yl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c24-28(25,16-17-6-2-1-3-7-17)19-11-14-23(15-12-19)29(26,27)20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVRIEMMLQGNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.